Home > Products > Screening Compounds P49698 > 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid - 157490-62-5

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Catalog Number: EVT-3515777
CAS Number: 157490-62-5
Molecular Formula: C12H15NO6
Molecular Weight: 269.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid belongs to the class of compounds known as 1,4-dihydropyridines (DHPs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. These compounds are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid acts as a key intermediate in the synthesis of various DHP derivatives with potential applications in different fields of scientific research [, , , , , ].

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid

Compound Description: This compound shares a nearly identical structure to 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. The primary difference is the presence of ethoxycarbonyl groups at the 3 and 5 positions instead of methoxycarbonyl groups. The paper focuses on its crystal structure, revealing an asymmetric boat-type conformation of the dihydropyridine ring .

Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-L-methioninate

Compound Description: This compound is a sodium salt incorporating the 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine core structure. It features an amide bond linkage at the 4-position, connecting it to the amino acid L-methionine. The synthesis aimed to combine the biological activity of 1,4-dihydroisonicotinic acids and amino acids .

2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine

Compound Description: This compound is a 1,4-dihydropyridine derivative featuring methoxycarbonyl groups at the 3 and 5 positions and an ortho-methoxyphenyl substituent at the 4 position. It represents the intended product of a Hantzsch condensation reaction .

2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine

Compound Description: Similar to the previous compound, this derivative features a meta-methoxyphenyl substituent at the 4 position instead of an ortho-methoxyphenyl group. It is a product of a Hantzsch condensation reaction and highlights the impact of substituent positioning on the reaction outcome .

2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine

Compound Description: This compound is another Hantzsch condensation product with a para-methoxyphenyl substituent at the 4 position. This variation further emphasizes the importance of substituent placement on the reaction's success in yielding the desired 1,4-dihydropyridine derivative .

1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

Compound Description: This compound is a potent calcium antagonist with four enantiomers (3a-d) synthesized and evaluated for their binding affinity and coronary vasodilating activity. The most potent enantiomer, (S,S)-3a, was found to have a specific stereochemistry at the 1,4-dihydropyridine C4 and pyrrolidine C3 positions .

(-)- and (+)-1-Ethoxymethyl-5-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Compound Description: This compound represents a chiral intermediate used in the synthesis of Nicardipine, a calcium channel blocker. The compound exists as two enantiomers, which were separated using cinchonidine and cinchonine as resolving agents .

2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid

Compound Description: This compound is a 1,4-dihydropyridine derivative featuring a 3-nitrophenyl group at the 4-position. The paper details a modified synthetic procedure for this compound using phase transfer catalysis to improve the yield .

2,6-Dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid esters

Compound Description: This group encompasses a series of newly synthesized 1,4-dihydropyridine derivatives that act as phenoxy- and alkoxyalkyl esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. These compounds exhibit high affinity for DHP receptors in rat brain membranes and demonstrate potent antagonism against potassium depolarization-induced vasospasm .

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Bis(2-methoxyethyl)ester

Compound Description: This compound is a structural modification of the dihydropyridine calcium antagonist cilnidipine. The modification involves changing the ester moieties to bis(2-methoxyethyl)ester, impacting the molecule's pharmacological properties .

Methyl (ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

Compound Description: This compound belongs to a class of permanently charged chiral 1,4-dihydropyridine derivatives designed as molecular probes for studying L-type calcium channels. These compounds were synthesized in high optical purities and tested for their effects on cardiac and neuronal L-type calcium channels .

3,5-Bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

Compound Description: This compound is a cationic amphiphilic 1,4-dihydropyridine derivative designed as a potential gene delivery agent. The long alkyl chains at the 3 and 5 positions contribute to its amphiphilic nature, and it was synthesized using a modified Hantzsch cyclisation method .

2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466)

Compound Description: PP-1466 is a 1,4-dihydropyridine derivative with a difluoromethoxy group substituted on the ortho position of the phenyl ring at the 4-position. The compound was studied in rats for its absorption, distribution, metabolism, and excretion properties .

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog, a calcium channel blocker, with cyanoethyl ester groups at the 3- and 5-positions. This compound underwent unexpected degradation during saponification experiments, leading to the formation of several degradation products with distinct structures .

4-(2-Difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters

Compound Description: This group encompasses a series of derivatives designed for enzymatic kinetic resolution studies. They feature various acyl chains at the 3-position and either a methyl or 2-propoxyethyl ester at the 5-position. This study aimed to understand the impact of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase .

2,2′-[3,5-Bis(ethoxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]diacetic Acid Derivatives

Compound Description: This set of compounds represents a series of novel dicarboxylic acid derivatives of 1,4-dihydropyridines. They were synthesized via electrocarboxylation of tetrasubstituted-1,4-dihydropyridines and exhibited promising antimicrobial activity, significantly more potent than the parent 1,4-DHPs .

Isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridinedicarboxylate ([3H]-Nimodipine)

Compound Description: [3H]-Nimodipine is a radiolabeled version of the calcium antagonist nimodipine. It was used in a comparative binding study with [3H]-nitrendipine to understand their interactions with calcium channels in various guinea pig tissues .

1,4-Dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester ([3H]-Nitrendipine)

Compound Description: This compound is a radiolabeled version of nitrendipine, another potent calcium antagonist analogous to nifedipine. This radioligand was used in binding studies to characterize 1,4-dihydropyridine binding sites in cardiac membranes and other tissues .

2-Nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

Compound Description: CD-349 is a novel 1,4-dihydropyridine derivative with nitratopropyl ester groups at positions 3 and 5. This compound effectively inhibits cyclic AMP phosphodiesterase (PDE), showing selectivity for the enzyme from porcine coronary arteries compared to the myocardium .

4-(2-Pyrrolyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl),

4-(3-Furyl)-2,6-dimethyl-1,4-di-hydropyridine-3,5-bis(methoxycarbonyl), and

4-(3-Bromo-2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)

Compound Description: These three compounds are 1,4-dihydropyridine derivatives with heterocyclic substituents at the 4-position. They have potential as antiarrhythmic pharmaceuticals with calcium antagonistic activity in L-type voltage-gated channels. Their solid-state structures indicate conformational preferences influenced by hydrogen bonding .

2,6-Dimethyl-1,4-dihydropyridine-3,5-yl-bis[carbonyl-2-(phenyl)]pyrazolidine-3,5-diones

Compound Description: This series of compounds consists of novel bis pyrazolidine-3,5-dione derivatives tethered with a 1,4-dihydropyridine moiety. Synthesized from the cyclization of 2,6-dimethyl-N3,N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide, these derivatives were evaluated for their in vivo anti-inflammatory and analgesic activities, showing significant potential in both areas .

4-(2-Nitrophenyl)-2,6-dimethyl-3,5- bis(methoxycarbonyl)-1,4-dihydropyridine (Nifedipine)

Compound Description: Nifedipine is a well-known dihydropyridine calcium channel blocker. It is used to treat hypertension and angina pectoris. Studies have investigated its metabolic pathway, revealing a primary deuterium isotope effect during its microsomal oxidation, suggesting a rate-limiting step involving hydrogen atom loss [, ].

Overview

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a complex organic compound belonging to the class of dihydropyridines. Its molecular formula is C12H15NO6C_{12}H_{15}NO_{6}, and it has a molar mass of approximately 269.25 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural resemblance to various bioactive molecules.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem and ChemBK, which provide detailed specifications and safety information regarding its handling and usage .

Classification

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is classified under heterocyclic compounds, specifically within the pyridine derivatives. It falls under the broader category of carboxylic acids and esters due to the presence of carboxylate functional groups in its structure.

Synthesis Analysis

Methods

The synthesis of 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Common methods include:

  1. Condensation Reactions: Utilizing glyoxylic acid and ethyl acetoacetate in the presence of ammonium bicarbonate to form the dihydropyridine framework.
  2. Carboxylation: Subsequent introduction of methoxycarbonyl groups through carboxylation reactions.

Technical Details

The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent oxidation or degradation of sensitive intermediates. The reaction progress can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The structure of 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid features a dihydropyridine ring with methoxycarbonyl substituents at the 3 and 5 positions and a carboxylic acid group at the 4 position.

Data

  • Molecular Formula: C12H15NO6C_{12}H_{15}NO_{6}
  • Molar Mass: 269.25 g/mol
  • InChI Key: USGQSNVLGQWBEC-UHFFFAOYSA-N
  • Canonical SMILES: CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C

These data points highlight the compound's unique configuration and functional groups that contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Reactions

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid participates in various chemical reactions typical for dihydropyridine derivatives:

  1. Nucleophilic Substitution: The methoxycarbonyl groups can undergo nucleophilic attack leading to the formation of more complex derivatives.
  2. Decarboxylation: Under certain conditions, the carboxylic acid moiety may be removed to yield a more reactive intermediate.

Technical Details

Reactions involving this compound often require careful control of reaction conditions (temperature, pH) to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid primarily revolves around its ability to act as a calcium channel blocker. This is significant in pharmacological contexts where modulation of calcium ion flow across cell membranes is crucial for various physiological processes.

Data

Studies have shown that dihydropyridines can interact with voltage-gated calcium channels in cardiac and smooth muscle tissues, leading to vasodilation and reduced myocardial contractility .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder.
  • Solubility: Soluble in organic solvents such as dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Sensitive to air; should be stored under inert conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .

Applications

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several scientific applications:

  1. Pharmaceutical Development: Utilized in the synthesis of calcium channel blockers which are crucial in treating hypertension and related cardiovascular diseases.
  2. Research Tool: Serves as an important intermediate in organic synthesis for developing new bioactive compounds.
Synthetic Methodologies and Reaction Optimization

Multi-Step Condensation Approaches for Dihydropyridine Core Assembly

The synthesis of 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid relies on modified Hantzsch condensation strategies. The classical approach involves a one-pot reaction of glyoxylic acid (6 mmol), methyl acetoacetate (12 mmol), and ammonium bicarbonate (NH₄HCO₃, 6 mmol) in aqueous solution. This mixture is stirred for 6 hours at 293 K, yielding the crude tricarboxylated dihydropyridine derivative with 65% efficiency after crystallization from dimethylformamide [1]. The reaction proceeds via initial Knoevenagel condensation between glyoxylic acid and methyl acetoacetate, followed by nucleophilic addition of ammonia and cyclodehydration.

For asymmetric 4-aryl-substituted analogs (e.g., nicardipine precursors), a divergent route employs 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia in refluxing inert solvents. Subsequent partial hydrolysis of the resulting 3,5-dicarboxylate diester is critical. Treatment with aqueous LiOH or NaOH in methanol at controlled temperatures (20–80°C) selectively cleaves the C3- or C5-ester group, generating the monocarboxylic acid intermediate essential for further functionalization [3] [6]. Temperature control is paramount, as excessive heating promotes dicarboxylic acid formation.

Table 1: Comparative Synthetic Methods for Dihydropyridine Carboxylic Acids

Starting MaterialsConditionsProductYieldReference
Glyoxylic acid, methyl acetoacetate, NH₄HCO₃293 K, 6 h, aqueous3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-4-carboxylic acid65% [1]
3-Nitrobenzaldehyde, methyl acetoacetate, NH₃Reflux, inert solvent2,6-Dimethyl-4-(3'-nitrophenyl)-1,4-DHP-3,5-dicarboxylic acid dimethyl ester89% [3]
Dicarboxylic acid dimethyl ester, LiOHMeOH/H₂O, 25°C, 2 h5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic acid95% [6]

Catalytic Strategies for Methoxycarbonyl Group Introduction

Selective esterification of dihydropyridine monocarboxylic acids leverages catalytic acylation to preserve the redox-active 1,4-DHP core. The introduction of methoxycarbonyl groups employs 4-dimethylaminopyridine (DMAP) (0.1 eq) and dicyclohexylcarbodiimide (DCC) (1.4 eq) in anhydrous dichloromethane. This method achieves 66% yield for glycosyl dihydropyridine ester precursors under nitrogen at ambient temperature [5]. DMAP acts as a nucleophilic catalyst, accelerating ester bond formation while suppressing N-acylation or dihydropyridine oxidation byproducts [3].

Electrochemical studies confirm that electron-withdrawing substituents (e.g., carboxylic acids) increase the oxidation potential (Eₒₓ) of the 1,4-DHP nucleus by +0.15–0.20 V compared to ester analogs. This electronic modulation enhances stability during esterification. Notably, asymmetric 4-aryl-1,4-DHPs with C3-COOH/C5-COOCH₃ configurations exhibit Eₒₓ = +1.26 V vs. SCE, permitting reactions under mild conditions without oxidative degradation [8].

Table 2: Catalytic Esterification Efficiency with DMAP/DCC

Carboxylic Acid SubstrateAlcoholTime (h)Product EsterYield
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-4-carboxylic acid2,3,5-Tri-O-benzyl-D-ribofuranose46Glycosyl 1,4-DHP-4-carboxylate66%
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic acidN-Methyl-N-benzyl-2-aminoethanol24Nicardipine precursor72%

Solid-State Synthesis Optimization via Crystallographic Monitoring

X-ray crystallography reveals that crystal packing and hydrogen-bonding networks dictate the stability of 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. The dihydropyridine ring adopts an asymmetric boat conformation, with C4 (carboxylic acid-bearing carbon) deviating 0.325(2) Å from the mean plane, while N1 deviates 0.137(2) Å. This distortion optimizes intermolecular hydrogen bonding [1].

The solid-state structure is stabilized by two dominant interactions:

  • O–H⋯O Carboxylic dimers between the C4-COOH group and symmetry-related carbonyls (O2–H2A⋯O1, d = 1.82 Å, ∠ = 176°), forming R₂²(8) rings.
  • N–H⋯O Chains extending along the a-axis (N1–H1D⋯O5, d = 2.17 Å, ∠ = 167°), linking dimers into ladder-type double chains [1].

Table 3: Hydrogen-Bonding Geometry in the Crystal Lattice

D–H⋯A InteractionD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H⋯A (°)Symmetry Operation
N1–H1D⋯O50.862.173.018(2)167x, y, z
O2–H2A⋯O10.821.822.641(2)176-x+1, -y+1, -z+1

Properties

CAS Number

157490-62-5

Product Name

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

IUPAC Name

3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

InChI

InChI=1S/C12H15NO6/c1-5-7(11(16)18-3)9(10(14)15)8(6(2)13-5)12(17)19-4/h9,13H,1-4H3,(H,14,15)

InChI Key

UNIZLVGRBADFIM-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.